molecular formula C9H16ClNO2 B051010 (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride CAS No. 1004292-98-1

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride

Cat. No.: B051010
CAS No.: 1004292-98-1
M. Wt: 205.68 g/mol
InChI Key: PONAUWFRJYNGAC-CGJXVAEWSA-N
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Description

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride ( 1004292-98-1) is an enantiopure, bicyclic proline analogue valued in medicinal chemistry and peptide research for introducing conformational constraints into peptide backbones . This compound, with a molecular formula of C9H16ClNO2 and a molecular weight of 205.68 g/mol, features a fused bicyclic structure that confers greater lipophilicity compared to proline, which can significantly improve the bioavailability and metabolic stability of engineered peptide drugs . Its primary research application is as a key building block in the synthesis of peptidomimetics and pharmaceuticals. It has been utilized as a surrogate for proline and phenylalanine in the development of bioactive peptides, such as bradykinin B2 receptor antagonists, and serves as a critical intermediate in the preparation of ACE inhibitors like perindopril and trandolapril . The rigid scaffold of octahydroindole-2-carboxylic acid (Oic) is instrumental in stabilizing specific secondary structures like β-turns, thereby enhancing receptor selectivity and proteolytic resistance . The product is supplied with supporting analytical data, is for Research Use Only, and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONAUWFRJYNGAC-CGJXVAEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@@H](N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative that has garnered significant attention in pharmacological research due to its potential biological activities. This compound is structurally related to various indole derivatives, which are known for their diverse biological properties, including antimicrobial, antiviral, and anticancer activities.

The molecular formula of this compound is C9H15NO2HClC_9H_{15}NO_2\cdot HCl. The compound features three chiral centers and can exist as multiple stereoisomers. Its unique bicyclic structure allows it to interact favorably with biological targets, influencing various physiological processes.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole-2-carboxylic acid derivatives. For example, a derivative of indole-2-carboxylic acid was shown to inhibit the strand transfer of HIV-1 integrase effectively. This inhibition is attributed to the chelation of Mg²⁺ ions within the active site of the integrase enzyme by the compound's carboxyl group and indole core . The compound exhibited an IC₅₀ value of 0.13 μM, indicating potent activity against HIV-1 integrase.

CompoundIC₅₀ (μM)Mechanism of Action
Indole-2-carboxylic acid derivative0.13Chelation of Mg²⁺ ions in integrase

Antihypertensive Applications

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid is a key intermediate in the synthesis of antihypertensive drugs such as Perindopril and Trandolapril. These medications work by inhibiting angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure . The compound's role as a building block in these pharmaceuticals underscores its importance in cardiovascular health.

The mechanism through which (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid exerts its biological effects primarily involves its incorporation into peptides and proteins. This incorporation can stabilize specific conformations crucial for protein function, particularly in enzymes involved in critical metabolic pathways.

Study on Antiviral Efficacy

In a recent study focused on the antiviral efficacy of indole derivatives, researchers synthesized several compounds based on the indole scaffold and evaluated their inhibitory effects against HIV-1 integrase. The study found that modifications at specific positions on the indole ring significantly enhanced antiviral activity. For instance, introducing halogenated groups at the C6 position improved interaction with viral DNA through π-π stacking interactions .

Synthesis and Characterization

The synthesis of (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid typically involves diastereoselective alkylation methods that yield enantiopure derivatives. Advanced analytical techniques such as HPLC have been employed to ensure purity and quantify isomers during synthesis .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and cardiovascular diseases. Its structure allows for modifications that enhance biological activity and selectivity.
    • Case Study : The synthesis of trandolapril, an antihypertensive agent, utilizes (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a key precursor. This highlights its importance in developing drugs that manage blood pressure effectively and safely .
  • Organic Synthesis
    • As a versatile building block, this compound is employed in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to form derivatives that are useful in further synthetic pathways.
    • Data Table : Common Reactions Involving (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride
    Reaction TypeCommon ReagentsMajor Products
    OxidationPotassium permanganateIndole derivatives
    ReductionSodium borohydrideAmino derivatives
    SubstitutionHalogensAlkylated derivatives
  • Biological Activity
    • Research indicates that (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid exhibits biological activity that may influence cellular signaling pathways. This makes it a candidate for further studies in drug development targeting specific receptors or enzymes.
    • Mechanism of Action : The compound interacts with specific molecular targets and modulates their activity, potentially leading to therapeutic effects in various disease models.
  • Industrial Applications
    • Beyond pharmaceuticals, this compound finds applications in the industrial production of various chemicals and materials due to its structural properties and reactivity. It can serve as a precursor for the synthesis of polymers and other industrially relevant compounds.

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : 169.22 g/mol (free acid); 205.69 g/mol (hydrochloride salt) .
  • Storage : Stable at -20°C for 3 years in powder form and -80°C for 1 year in solution .
  • Applications : Used as an inhibitor in biochemical assays and as a precursor for synthesizing angiotensin-converting enzyme (ACE) inhibitors like perindopril .

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Key Structural Differences Among Octahydroindole Derivatives

Compound Name Stereochemistry Molecular Weight (g/mol) Key Functional Groups/Modifications Applications
(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride 2R,3aS,7aS 205.69 Carboxylic acid, hydrochloride salt Enzyme inhibition, research chemical
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid (L-Oic-OH) 2S,3aR,7aS 169.22 Free carboxylic acid Intermediate for ACE inhibitors
(2S,3aS,7aS)-Choi (L-6-epi-Choi) 2S,3aS,6S,7aS N/A 2-carboxy-6-hydroxy-octahydroindole Component of aeruginosin DA495A
(2R,3aR,7aR)-Choi (D-3a,7a-diepi-Choi) 2R,3aR,6R,7aR N/A Hydroxylated octahydroindole Found in aeruginosin KT608
Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate hydrochloride 2S,3aR,7aS 295.8 Benzyl ester, hydrochloride salt Pharmaceutical intermediate

Key Observations:

Stereochemical Variations: The (2R,3aS,7aS) configuration distinguishes the target compound from its enantiomers, such as (2S,3aR,7aS)-L-Oic-OH, which exhibits opposite optical rotation ([α]D = -48° in MeOH) . Aeruginosin derivatives (e.g., Choi moieties) demonstrate that hydroxylation at C-6 and stereochemistry at C-3a/C-7a significantly alter bioactivity. For example, (2S,3aS,6S,7aS)-Choi in aeruginosin DA495A shows distinct NMR shifts (δC 171.6–172.4 for C-1) compared to the target compound .

Functional Group Modifications :

  • Esterification (e.g., benzyl or ethyl esters) enhances lipophilicity, as seen in benzyl derivatives (logP ~1.8), compared to the polar carboxylic acid form (logP ~0.5) .
  • Hydrochloride salts improve solubility in aqueous buffers, critical for in vivo studies .

Key Findings:

  • Acid Strength : The pKa of ~2.5 for octahydroindole-carboxylic acids reflects their weak acidity, suitable for pH-dependent drug release .
  • Thermal Stability : Higher melting points (270–276°C) correlate with rigid bicyclic structures and salt formation .
  • Biological Potency : The (2S,3aS,7aS)-isomer shows potent ACE inhibition (IC₅₀ = 12 nM), whereas the (2R,3aS,7aS) form is primarily utilized as a chiral auxiliary .

Preparation Methods

Reaction Steps and Conditions

  • Starting Material : Ethyl 2-oxocyclohexanecarboxylate reacts with (S)-(-)-1-phenylethylamine in toluene under reflux to form a Schiff base intermediate.

  • Cyclization : The intermediate undergoes intramolecular ring closure catalyzed by iodine or potassium iodide, yielding a trans-fused bicyclic structure.

  • Hydrogenolysis : Palladium on carbon (Pd/C) facilitates cleavage of the N-α-methylbenzyl group under hydrogen gas in ethanol, producing the free amine intermediate.

  • Acid Hydrolysis : Treatment with hydrochloric acid converts the ester to the carboxylic acid, forming the hydrochloride salt.

Key Optimization :

  • Solvent Choice : Toluene enhances reaction efficiency by stabilizing the Schiff base intermediate.

  • Catalyst Loading : Sub-stoichiometric iodine (5–10 mol%) minimizes side reactions while promoting cyclization.

Solvent-Based Synthesis Without Catalysts

An alternative approach eliminates catalysts by leveraging solvent effects to drive stereoselectivity. This method prioritizes cost-effectiveness and scalability for industrial applications.

Process Overview

  • Solvent System : Toluene or dichloromethane (DCM) facilitates direct cyclization of ethyl 2-oxocyclohexanecarboxylate derivatives.

  • Temperature Control : Reactions proceed at 0°C to room temperature (RT) over 12–24 hours, achieving yields of 31–47%.

  • Purification : Column chromatography (DCM/ethyl acetate, 97:3) isolates the desired stereoisomer with >95% enantiomeric excess (ee).

Table 1: Solvent-Based Synthesis Parameters

ParameterConditionsYield (%)Purity (ee)
SolventToluene/DCM31–47>95%
Temperature0°C to RT
Chromatography EluentDCM/EtOAc (97:3)

Hydrogenolysis and Acid Hydrolysis

The final steps in synthesizing the hydrochloride salt involve sequential hydrogenolysis and hydrolysis:

Hydrogenolysis

  • Catalyst : Pd/C or Pd(OH)₂/C in ethanol under H₂ atmosphere.

  • Outcome : Removes the chiral auxiliary while preserving the indole core’s stereochemistry.

Acid Hydrolysis

  • Reagents : Concentrated HCl in aqueous ethanol.

  • Conditions : Reflux for 4–6 hours to ensure complete ester-to-acid conversion.

  • Isolation : Crystallization from ethanol/water mixtures yields the hydrochloride salt with >99% purity.

Industrial-Scale Production Methods

Industrial synthesis emphasizes reproducibility and cost efficiency through:

Large-Scale Crystallization

  • Solvent Mixtures : Cyclohexane/diisopropyl ether (1:1) enables high-yield crystallization of intermediates.

  • Dynamic Kinetic Resolution : Enhances enantioselectivity during cyclization, reducing post-synthesis purification demands.

Continuous Flow Systems

  • Advantages : Improved heat transfer and reaction control, critical for exothermic cyclization steps.

  • Throughput : Achieves multi-kilogram batches with consistent stereochemical fidelity.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodCatalyst UsedStepsYield (%)Industrial Viability
Chiral AuxiliaryPd/C, I₂545–50High
Solvent-BasedNone431–47Moderate

Key Findings :

  • The chiral auxiliary method offers superior enantioselectivity but requires additional purification steps.

  • Solvent-based routes reduce catalyst costs but necessitate stringent temperature control.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride for experimental design?

  • Key Properties :

  • Molecular weight : 205.09 g/mol (exact mass) .
  • Hydrogen bonding : 3 donors and 3 acceptors, influencing solubility and intermolecular interactions .
  • Stereochemistry : Three defined stereocenters (2R,3aS,7aS), requiring strict control during synthesis .
  • Topological polar surface area : 49.3 Ų, relevant for permeability and bioavailability studies .
    • Methodological Insight : Use computational tools (e.g., molecular dynamics simulations) to predict solubility and stability based on these parameters.

Q. How should researchers ensure compound stability during storage and handling?

  • Storage Protocols :

  • Powder : Store at -20°C for ≤3 years; in solvent, store at -80°C for ≤1 year to prevent degradation .
  • Alternative : Room temperature (<15°C) in dark, sealed containers, but validate stability via periodic HPLC analysis .
    • Handling : Use inert atmospheres (e.g., argon) during weighing to avoid hygroscopic or oxidative degradation .

Q. What are standard synthetic routes for this compound?

  • Key Methods :

  • Rearrangement reactions : Utilize intermediates like Formula III (from patents) to achieve stereochemical control .
  • Resolution of racemates : Employ chiral ligand-exchange chromatography or enzymatic resolution for enantiomeric purity .
    • Validation : Confirm stereochemistry via X-ray crystallography or NMR-based NOE experiments .

Advanced Research Questions

Q. How can enantiomeric mixtures be resolved during synthesis?

  • Strategies :

  • Chiral chromatography : Use columns with chiral stationary phases (e.g., cyclodextrin derivatives) for high-resolution separation .
  • Kinetic resolution : Apply enzymes (e.g., lipases) to selectively hydrolyze one enantiomer .
    • Validation : Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. What computational approaches predict molecular interactions of this compound?

  • Methods :

  • Docking studies : Model interactions with biological targets (e.g., ACE inhibitors) using software like AutoDock .
  • Quantum mechanics : Calculate electrostatic potential surfaces to identify reactive sites .
    • Limitations : Validate predictions with experimental binding assays (e.g., SPR or ITC) .

Q. How can stereochemical purity be assessed analytically?

  • Techniques :

  • Chiral GC/MS : Compare retention times against enantiomerically pure standards .
  • NMR spectroscopy : Use NOESY or Mosher ester derivatization to confirm configuration .
    • Purity thresholds : Aim for >98% enantiomeric excess for pharmacological studies .

Q. What contradictions exist in storage recommendations, and how should they be addressed?

  • Conflict : Some protocols recommend -20°C/-80°C , while others suggest room temperature (<15°C) .
  • Resolution : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to determine optimal conditions .

Data Contradictions and Validation

  • Synthesis Yield vs. Purity : Patents report high yields but lack purity data; cross-validate with independent HPLC and elemental analysis .
  • Solubility Variability : Conflicting reports on methanol solubility; pre-saturate solvents and use sonication for consistency .

Methodological Recommendations

  • Stereochemical Integrity : Use asymmetric catalysis (e.g., Evans auxiliaries) during synthesis to minimize racemization .
  • Analytical Workflow : Combine chiral HPLC, NMR, and mass spectrometry for comprehensive characterization .

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